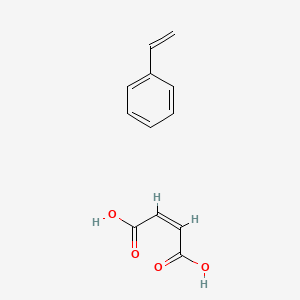
(Z)-but-2-enedioic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-but-2-enedioic acid;styrene is a chemical compound known for its versatile applications in various fields. It is a polymer formed by the reaction of 2-butenedioic acid (2Z)- and ethenylbenzene. This compound is recognized for its unique properties and is widely used in industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;styrene typically involves the polymerization of 2-butenedioic acid (2Z)- with ethenylbenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of catalysts and specific reaction temperatures to achieve optimal results .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out on a larger scale using advanced techniques. The process involves the use of high-pressure reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The industrial production methods are designed to be efficient and cost-effective, making the compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-but-2-enedioic acid;styrene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(Z)-but-2-enedioic acid;styrene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the formulation of pharmaceutical products.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of (Z)-but-2-enedioic acid;styrene involves its interaction with specific molecular targets and pathways. The polymer can form complexes with various molecules, influencing their activity and stability. The exact mechanism depends on the specific application and the conditions under which the polymer is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butenedioic acid (2Z)-, polymer with 1,2-ethanediol and ethenylbenzene
- 2-Butenedioic acid (2Z)-, dibutyl ester, polymer with ethenyl acetate
- 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione
Uniqueness
(Z)-but-2-enedioic acid;styrene is unique due to its specific polymer structure and the properties it imparts to the resulting materials. Its versatility in undergoing various chemical reactions and its wide range of applications make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
25300-64-5 |
|---|---|
Molekularformel |
C12H12O4 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;styrene |
InChI |
InChI=1S/C8H8.C4H4O4/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8/h2-7H,1H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
LFWGYTIGZICTTE-BTJKTKAUSA-N |
SMILES |
C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
37286-89-8 |
Synonyme |
maleic acid-styrene polymer poly(styrene-co-maleic acid) styrene-maleic acid polymer styrene-maleic acid polymer, disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


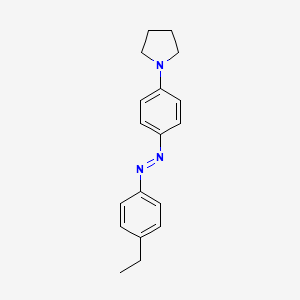
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)

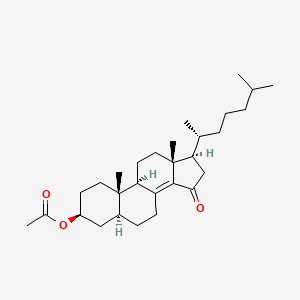
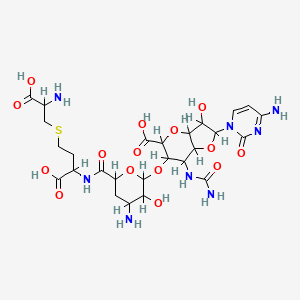
![(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione](/img/structure/B1232080.png)

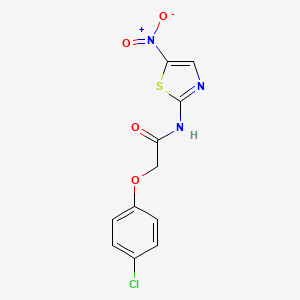
![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B1232086.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[4-(methylthio)phenyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B1232087.png)
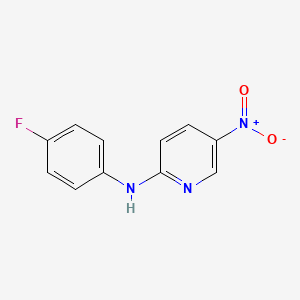
![4-[[2-(4-Methyl-1-piperidinyl)-1,3-benzothiazol-6-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1232089.png)
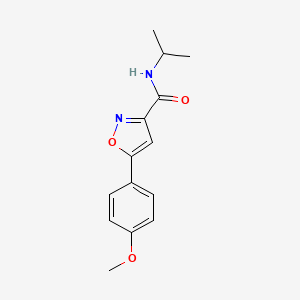
![N-[4-(dimethylamino)phenyl]-2-(1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B1232093.png)
